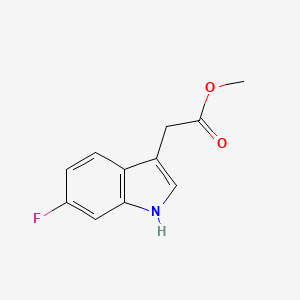

Methyl 6-Fluoroindole-3-acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Biotechnological Production

Indole, a core structure in Methyl 6-Fluoroindole-3-acetate, has seen advances in its biotechnological production for industrial applications . Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential .

Flavor and Fragrance Applications

Indole has value for flavor and fragrance applications, for example, in the food industry or perfumery . This suggests that Methyl 6-Fluoroindole-3-acetate could potentially be used in these industries.

Therapeutic Potential

Halogenated and oxygenated derivatives of indole have shown promising bioactivity with therapeutic potential to treat human diseases . As a halogenated derivative of indole, Methyl 6-Fluoroindole-3-acetate could potentially be used in the development of new therapeutics.

Anticancer Activity

Fluorinated heterocycles, such as 6-fluoroindole, have demonstrated anticancer activity . This suggests that Methyl 6-Fluoroindole-3-acetate could potentially be used in cancer research and treatment.

Antimicrobial Activity

Indole synthase, a homolog of methyl indole-3-acetate methyltransferase, plays a role in the biofilm formation, motility, and virulence of certain bacteria . This suggests that Methyl 6-Fluoroindole-3-acetate could potentially be used in antimicrobial research.

Plant Growth Regulation

Indole-3-acetic acid (IAA) methyltransferase is a member of the SABATH family that modulates IAA homeostasis in plant tissues through methylation of IAA’s free carboxyl group . As a methylated indole derivative, Methyl 6-Fluoroindole-3-acetate could potentially be used in plant growth regulation research.

Safety and Hazards

The safety data sheet for a related compound, 6-Fluoroindole, advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

将来の方向性

Indole and its derivatives have value for flavor and fragrance applications, for example, in the food industry or perfumery. Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

作用機序

Target of Action

Methyl 6-Fluoroindole-3-acetate, as an indole derivative, is known to interact with multiple receptors . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .

Mode of Action

It is known that indole derivatives can interact with their targets and cause changes in the biological system . For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Methyl 6-Fluoroindole-3-acetate, being an indole derivative, may affect various biochemical pathways. Indole derivatives are known to exhibit diverse biological activities and have immense potential for therapeutic applications . They are involved in a variety of biochemical pathways, including those related to the aforementioned biological activities .

Result of Action

Indole derivatives have been reported to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

特性

IUPAC Name |

methyl 2-(6-fluoro-1H-indol-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSUEWDZNVTLFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2638511.png)

![ethyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2638512.png)

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2638514.png)

![4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638517.png)

![2-Ethyl-1-{[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2638532.png)

![(E)-4-(Dimethylamino)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-enamide](/img/structure/B2638533.png)